1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea
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Overview
Description
1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea is a chemical compound that belongs to the class of ureas It features a phenyl group attached to a urea moiety, which is further linked to a 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea typically involves the following steps:
Formation of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-ylmethylamine: This intermediate can be synthesized through the reduction of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl chloride.
Reaction with phenyl isocyanate: The intermediate is then reacted with phenyl isocyanate to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea exerts its effects involves interaction with specific molecular targets and pathways. The phenyl group may interact with receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine: A related compound without the phenylurea moiety.
Phenylurea derivatives: Other urea compounds with different substituents on the phenyl ring.
Uniqueness: 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea is unique due to its specific structural features, which contribute to its distinct biological and chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its properties and expand its utility.
Properties
IUPAC Name |
1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-20-15-10-6-5-9-13(15)14(19-20)11-17-16(21)18-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHLGGSUJXJGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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